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Compound of Interest

Compound Name: 4H-Azepin-4-one
CAS No.: 35879-33-5
Cat. No.: B14239170
Get Quote
. J

Executive Summary & Compound Identity

Hexahydro-4H-azepin-4-one (commonly 4-Azepanone or 4-Perhydroazepinone) is a seven-
membered heterocyclic ketone.[1] Unlike its six-membered analog (4-piperidone), the azepane
ring introduces unique conformational flexibility, making it a privileged scaffold in the design of
protease inhibitors, kinase inhibitors, and peptidomimetics.

This guide details the physicochemical profile, validated synthesis protocols, and reactivity
patterns of 4-azepanone, focusing on its utility as a building block in medicinal chemistry.

Nomenclature & Identifiers
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Property

Detail

IUPAC Name

Hexahydro-4H-azepin-4-one

Common Synonyms

4-Azepanone; 4-Oxoazepane,; 4-

Perhydroazepinone

CAS Number (Free Base) 105416-56-6
CAS Number (HCI Salt) 50492-22-3
CAS Number (N-Boc) 188975-88-4

Molecular Formula

CeH11NO (Free Base); CeH12CINO (HCI Salt)

Molecular Weight

113.16 g/mol (Free Base); 149.62 g/mol (HCI
Salt)

SMILES

C1CNCCC(=0)C1

Physical & Chemical Properties[2][5]
Physicochemical Constants

The free base of 4-azepanone is an unstable oil prone to self-condensation and oxidation.

Consequently, it is almost exclusively handled as its hydrochloride salt or as an N-protected

derivative (e.g., N-Boc, N-Cbz).
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Value (HCI Salt /| N-Boc
Property L Notes
Derivative)

) Solid (HCI salt); Oil or low- ) )
Physical State ) ) HCIl salt is hygroscopic.
melting solid (N-Boc)

_ _ Decomposes upon prolonged
Melting Point 176-181 °C (HCI salt) )
heating.

- ) . Free base distills at lower T
Boiling Point ~308 °C (N-Boc, predicted)
under vacuum but degrades.

Water, Methanol, DMSO (HCI N-Boc form is soluble in DCM,

Solubility
salt) EtOAc, THF.
) ) ] Comparable to azepane;
pKa (Conjugate Acid) ~8.8-9.2 (Estimated) o
basicity modulated by ketone.
Density 1.072 g/cm3 (N-Boc, predicted)

Structural Conformation & Reactivity

» Ring Flexibility: The seven-membered azepane ring exists in a dynamic equilibrium of twist-
chair and twist-boat conformations. This flexibility allows it to adopt geometries required for
binding to diverse biological targets (e.g., enzyme active sites) but also complicates NMR
analysis due to peak broadening at room temperature.

o Amine Basicity: The secondary amine at position 1 is nucleophilic. Without protection, it can
attack the ketone of another molecule, leading to polymerization. Protocol Rule: Always
maintain N-protection during storage and initial functionalization.

o Ketone Electrophilicity: The C4 ketone is sterically accessible, facilitating reductive
amination, Grignard addition, and Wittig reactions.

Synthesis & Manufacturing Methodologies

While historical methods utilized the hazardous diazomethane ring expansion, modern
industrial protocols favor the Ring Expansion of N-Boc-4-piperidone using Ethyl Diazoacetate
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(EDA). This route is safer, scalable, and regioselective due to the symmetry of the starting
material.

Primary Route: Lewis Acid-Catalyzed Ring Expansion

This method converts the readily available 6-membered 4-piperidone into the 7-membered 4-
azepanone via a beta-keto ester intermediate, which is subsequently decarboxylated.

Step-by-Step Experimental Protocol

Reagents:

e N-Boc-4-piperidone (1.0 equiv)

Ethyl Diazoacetate (EDA) (1.2 equiv)

Boron Trifluoride Etherate (BF3[1][2]-OEt2) (1.0 equiv)

Solvent: Dichloromethane (DCM) / Methyl tert-butyl ether (MTBE)

Decarboxylation: DMSO, NaCl, Water

Workflow:

Preparation: Dissolve N-Boc-4-piperidone in anhydrous DCM/MTBE (1:4 ratio) under
nitrogen atmosphere. Cool to -25 °C.[3]

» Expansion: Add Ethyl Diazoacetate slowly. Then, add BFs-OEtz dropwise, maintaining the
internal temperature below -20 °C to prevent side reactions.

e Quench: Stir for 2 hours. Quench with saturated aqueous NaHCOs. Extract with EtOAc, dry
over Na2S0Oa4, and concentrate.

o Intermediate: Ethyl 1-Boc-5-oxoazepane-4-carboxylate (mixture of keto-enol tautomers).

o Decarboxylation (Krapcho conditions): Dissolve the crude intermediate in DMSO containing
NaCl (2 equiv) and water (5 equiv). Heat to 140 °C for 4 hours.

o Mechanism:[4][5][6][7] Hydrolysis of the ester followed by thermal decarboxylation.
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« Isolation: Cool, dilute with water, and extract with EtOAc. Purification via silica gel
chromatography (Hexane/EtOAc) yields N-Boc-4-azepanone.

» Deprotection (Optional): Treat with 4M HCI in dioxane to generate 4-azepanone
hydrochloride.

Synthesis Pathway Visualization

The following diagram illustrates the logic flow from the 6-membered precursor to the final 7-
membered scaffold.

4-Azepanone HCI

N-Boc-4-Piperidone Ethyl Diazoacetate Ring Expansion_y, _Intermediate Decarboxylation -co2 N-Boc-4
(Target Salt)

- D
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Click to download full resolution via product page

Figure 1: Synthetic workflow for the ring expansion of 4-piperidone to 4-azepanone.

Applications in Drug Discovery[10][11][12][13][14]
[15]
Kinase Inhibitor Scaffolds

The 4-azepanone core serves as a critical intermediate for synthesizing analogues of Balanol,
a potent inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA). The 7-membered ring
mimics the conformational space of the natural hexahydroazepine moiety, allowing for
optimized binding interactions within the ATP-binding pocket.

Peptidomimetics & Protease Inhibitors

Azepane-based amino acids (derived from 4-azepanone via Strecker reaction or reductive
amination) are used as "turn” mimetics in peptide chains. They introduce a constraint that
stabilizes specific secondary structures (e.g., beta-turns), which is essential for designing

inhibitors against proteases like Cathepsin K.

Reductive Amination Workflow
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A common derivatization involves reacting 4-azepanone with primary amines to create libraries
of 4-aminoazepanes.

e Protocol:

o

Mix N-Boc-4-azepanone (1 equiv) and Primary Amine (1.1 equiv) in DCE.

[¢]

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

Stir at RT for 16h.

[e]

[e]

Quench with NaHCO:s.

Safety & Handling

Hazard Class H-Code Description
Acute Toxicity H302 Harmful if swallowed.
Skin Irritation H315 Causes skin irritation.

Causes serious eye damage

Eye Damage H318
(HCl salt).

» Storage: Store the HCI salt in a desiccator at -20°C. It is hygroscopic. The N-Boc derivative
is stable at 2-8°C.

 Stability: Avoid storing the free base; it degrades rapidly. Always convert to a salt or
protected form immediately after synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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